molecular formula C6H8ClNS B12105427 2-(3-Chloropropyl)thiazole

2-(3-Chloropropyl)thiazole

Cat. No.: B12105427
M. Wt: 161.65 g/mol
InChI Key: AQOLDEZFPRHPJI-UHFFFAOYSA-N
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Description

2-(3-Chloropropyl)thiazole is an organic compound belonging to the thiazole family, characterized by a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Chloropropyl)thiazole typically involves the reaction of thiazole with 1,3-dichloropropane under basic conditions. A common method includes:

    Reactants: Thiazole, 1,3-dichloropropane

    Catalyst: Potassium carbonate (K₂CO₃)

    Solvent: Dimethylformamide (DMF)

    Conditions: The reaction mixture is heated to 80-100°C for several hours.

Industrial Production Methods: On an industrial scale, the synthesis may be optimized for higher yields and purity. This often involves:

    Continuous flow reactors: To maintain consistent reaction conditions and improve efficiency.

    Purification: Techniques such as distillation or recrystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Chloropropyl)thiazole can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiazolidines.

Common Reagents and Conditions:

    Nucleophilic substitution: Sodium azide (NaN₃) in dimethyl sulfoxide (DMSO) at room temperature.

    Oxidation: Hydrogen peroxide (H₂O₂) in acetic acid at 0-5°C.

    Reduction: Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at reflux temperature.

Major Products:

    Substitution: 2-(3-Azidopropyl)thiazole

    Oxidation: this compound sulfone

    Reduction: 2-(3-Hydroxypropyl)thiazole

Scientific Research Applications

2-(3-Chloropropyl)thiazole has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.

    Medicine: Explored for its role in developing new pharmaceuticals, particularly in targeting bacterial infections.

    Industry: Utilized in the production of agrochemicals and dyes due to its reactive nature.

Mechanism of Action

The biological activity of 2-(3-Chloropropyl)thiazole is primarily due to its ability to interact with various molecular targets:

    Molecular Targets: Enzymes involved in bacterial cell wall synthesis, such as transpeptidases.

    Pathways: Inhibition of enzyme activity, leading to disruption of bacterial cell wall integrity and subsequent cell death.

Comparison with Similar Compounds

  • 2-(3-Bromopropyl)thiazole
  • 2-(3-Iodopropyl)thiazole
  • 2-(3-Hydroxypropyl)thiazole

Comparison:

  • Reactivity: 2-(3-Chloropropyl)thiazole is less reactive than its bromine and iodine analogs but more reactive than the hydroxy derivative.
  • Applications: While all these compounds can be used in similar synthetic applications, the chlorine derivative is often preferred due to its balance of reactivity and stability.

This compound stands out due to its unique combination of reactivity and stability, making it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C6H8ClNS

Molecular Weight

161.65 g/mol

IUPAC Name

2-(3-chloropropyl)-1,3-thiazole

InChI

InChI=1S/C6H8ClNS/c7-3-1-2-6-8-4-5-9-6/h4-5H,1-3H2

InChI Key

AQOLDEZFPRHPJI-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=N1)CCCCl

Origin of Product

United States

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